molecular formula C5H10N2O4 B13833995 2-Amino-4-(carboxyamino)butanoic acid

2-Amino-4-(carboxyamino)butanoic acid

Katalognummer: B13833995
Molekulargewicht: 162.14 g/mol
InChI-Schlüssel: VBRRHOUCOVRPEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-(carboxyamino)butanoic acid is a compound with significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both amino and carboxyamino functional groups

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-(carboxyamino)butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both amino and carboxyamino groups allows it to participate in a wide range of chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and selectivity .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(carboxyamino)butanoic acid has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical transformations and the development of new materials .

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases. It is also used in the study of enzyme mechanisms and protein interactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .

Wirkmechanismus

The mechanism of action of 2-Amino-4-(carboxyamino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes such as glutamine synthetase, influencing their activity and thereby affecting metabolic processes . The compound’s unique structure allows it to bind to specific sites on target molecules, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to these similar compounds, 2-Amino-4-(carboxyamino)butanoic acid has distinct functional groups that confer unique chemical and biological properties. Its combination of amino and carboxyamino groups allows it to participate in a broader range of chemical reactions and interact with different molecular targets, making it a versatile compound in various scientific applications.

Eigenschaften

Molekularformel

C5H10N2O4

Molekulargewicht

162.14 g/mol

IUPAC-Name

2-amino-4-(carboxyamino)butanoic acid

InChI

InChI=1S/C5H10N2O4/c6-3(4(8)9)1-2-7-5(10)11/h3,7H,1-2,6H2,(H,8,9)(H,10,11)

InChI-Schlüssel

VBRRHOUCOVRPEH-UHFFFAOYSA-N

Kanonische SMILES

C(CNC(=O)O)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.